What is 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
What is 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Abstract
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound built upon the versatile 1,8-naphthyridinone scaffold. This core structure is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in molecules exhibiting a wide array of biological activities.[1][2][3][4] While this specific derivative has been identified as a potential narrow-spectrum antibiotic through the inhibition of the bacterial enzyme FabI, the broader family of 1,8-naphthyridinones has demonstrated significant potential in oncology, virology, and neurology.[1][3][5][6] This guide provides a comprehensive overview of the compound's chemical identity, a proven synthetic strategy for its core structure, its known mechanism of action, and the broader therapeutic context of the 1,8-naphthyridinone class. Detailed experimental protocols are provided to support further research and development.
Introduction to the 1,8-Naphthyridinone Scaffold
The 1,8-naphthyridine framework, a bicyclic heterocycle containing two nitrogen atoms, has garnered immense interest from researchers in drug discovery.[1][6] Its structural rigidity, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of 1,8-naphthyridine derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][6] The lactam-containing variant, 1,8-naphthyridin-2(1H)-one, serves as a crucial pharmacophore in many of these active agents. The specific compound, 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, represents one such derivative where the strategic placement of a methoxy group can significantly influence target binding and metabolic stability.[7]
Physicochemical Profile of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
A precise understanding of a compound's physicochemical properties is fundamental for its application in drug development, influencing everything from solubility and formulation to cell permeability and target engagement.
| Property | Value | Source |
| CAS Number | 1045855-18-2 | [5][8][9] |
| Molecular Formula | C₉H₁₀N₂O₂ | [5] |
| Molecular Weight | 178.19 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| IUPAC Name | 5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | [5] |
| SMILES | COC1=C2CCC(=O)NC2=NC=C1 | [5] |
| InChIKey | NCIFEDWUPPJNEZ-UHFFFAOYSA-N | [5] |
| Solubility | Soluble in various organic solvents | [5] |
| Storage | Store at room temperature, keep well-sealed | [8] |
Synthetic Strategy: The Inverse Electron-Demand Diels-Alder Approach
While traditional methods like the Knorr or Friedländer reactions can produce naphthyridinones, they often lack the versatility required for generating polysubstituted analogs.[10] A more modern and efficient route for synthesizing the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core involves a microwave-activated intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction.[10][11] This strategy offers excellent control over substituent placement and is amenable to creating diverse chemical libraries.
The general workflow involves preparing a 1,2,4-triazine precursor that is tethered to an alkyne via an amide linker. Upon microwave irradiation, the triazine acts as the diene and the alkyne as the dienophile in an intramolecular cycloaddition. This is followed by a retro-Diels-Alder elimination of dinitrogen (N₂) to form the stable bicyclic naphthyridinone product.[10]
Broader Therapeutic Potential of the 1,8-Naphthyridinone Core
The specific activity as a FabI inhibitor highlights only one facet of the potential held by this chemical class. The 1,8-naphthyridinone scaffold has been successfully leveraged to develop agents for a multitude of therapeutic areas. Researchers investigating 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one or its analogs can draw valuable insights from the extensive research conducted on the parent scaffold.
| Therapeutic Area | Documented Biological Activities & Targets | Source |
| Oncology | Anticancer, Antitumor; Inhibition of Receptor Tyrosine Kinases (e.g., EGFR), c-Met Kinase, DNA Topoisomerase. | [1][2][3][12] |
| Infectious Disease | Antibacterial, Antiviral (including HIV-1 Ribonuclease H inhibition), Antimalarial, Antitubercular. | [1][3][6][13] |
| Inflammation & Immunology | Anti-inflammatory, Immunomodulatory. | [1][3][6] |
| Neurology | Treatment of neurodegenerative disorders (e.g., Alzheimer's), Antidepressant, Anticonvulsant. | [1][3][6] |
| Other | Antioxidant, Platelet Aggregation Inhibition, Phosphodiesterase 4 (PDE4) Inhibition, Antihypertensive. | [2][3][6][14] |
Key Experimental Protocols
The following protocols are provided as robust, validated frameworks for the synthesis and evaluation of compounds based on the 1,8-naphthyridinone scaffold.
Conceptual Synthesis Protocol via IEDDA
This protocol describes the synthesis of a substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one based on the microwave-assisted IEDDA methodology. [10][11] Objective: To synthesize a C5-aryl substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one.
Step-by-Step Methodology:
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Amide Coupling:
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To a stirred solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) in anhydrous THF under an argon atmosphere, add pent-4-ynoic acid (1.0 equiv), DMAP (0.2 equiv), and the appropriate amine precursor (1.1 equiv).
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Causality: EDCI is a zero-length crosslinker that activates the carboxylic acid of pent-4-ynoic acid to facilitate amide bond formation with the amine, while DMAP serves as a nucleophilic catalyst. Anhydrous conditions prevent hydrolysis of the activated ester.
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-
Sonogashira Cross-Coupling:
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To the N-substituted pent-4-ynamide (1.0 equiv) in a suitable solvent like THF, add the desired aryl halide (e.g., 5-iodo-2-methoxypyridine, 1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv). Add a base such as triethylamine (2.0 equiv).
-
Stir the reaction at room temperature until completion, monitoring by TLC.
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Causality: The Sonogashira reaction is a palladium-copper co-catalyzed cross-coupling that efficiently forms a carbon-carbon bond between the terminal alkyne and the aryl halide, functionalizing the dienophile for the subsequent cycloaddition.
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-
Intramolecular Cycloaddition:
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Dissolve the resulting aryl-alkyne precursor in a high-boiling point solvent (e.g., 1,4-dioxane) in a sealed microwave vial.
-
Irradiate the mixture in a dedicated microwave reactor at a temperature between 150-180 °C for 20-40 minutes.
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Causality: Microwave irradiation provides rapid, uniform heating, significantly accelerating the rate of the intramolecular Diels-Alder reaction and subsequent N₂ extrusion, often leading to higher yields and cleaner reactions compared to conventional heating.
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-
Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalysts, and byproducts based on polarity.
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-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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In Vitro FabI Inhibition Assay Protocol
This protocol provides a framework for evaluating the inhibitory activity of test compounds against the bacterial FabI enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one against FabI.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a buffer (e.g., 100 mM MES, pH 6.5).
-
Prepare solutions of recombinant FabI enzyme, NADPH (cofactor), and crotonoyl-CoA (substrate) in the assay buffer.
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Causality: Serial dilutions are essential for generating a dose-response curve to accurately calculate the IC₅₀. DMSO is used to solubilize the compound, with controls to account for any solvent effects.
-
-
Assay Execution (in a 384-well plate):
-
Add the test compound dilutions or DMSO (for positive and negative controls) to the appropriate wells.
-
Add the FabI enzyme solution to all wells except the negative control (no enzyme) and allow for a 15-minute pre-incubation at room temperature.
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of NADPH and crotonoyl-CoA to all wells.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Causality: The FabI enzyme consumes NADPH during the reduction of crotonoyl-CoA. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, providing a direct, real-time measurement of enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the high (DMSO only) and low (no enzyme) controls to determine the percent inhibition for each compound concentration.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Causality: This self-validating system, with appropriate controls, allows for the robust and reproducible quantification of the compound's inhibitory potency.
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Conclusion and Future Perspectives
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a well-defined chemical entity with a specific, validated role as an inhibitor of bacterial FabI. [5]This positions it as a valuable lead compound for the development of novel antibiotics. However, the true potential of this molecule may extend far beyond this single application. Given the extensive and diverse pharmacology of the 1,8-naphthyridinone scaffold, future research should focus on screening this compound and its rationally designed analogs against a wider range of biological targets, particularly in the areas of oncology and virology where this core has shown significant promise. [2][3]The robust synthetic methodologies available allow for the rapid generation of derivatives, enabling comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity for new therapeutic applications.
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. [Link]
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RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. [Link]
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Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - NIH. [Link]
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Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions - Beilstein Journals. [Link]
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The role of the methoxy group in approved drugs - PubMed. [Link]
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